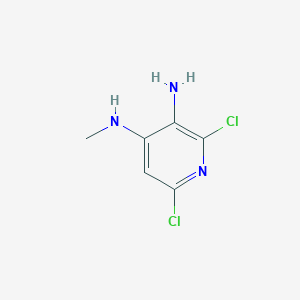2,6-Dichloro-N4-methylpyridine-3,4-diamine
CAS No.: 914942-86-2
Cat. No.: VC3321362
Molecular Formula: C6H7Cl2N3
Molecular Weight: 192.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 914942-86-2 |
|---|---|
| Molecular Formula | C6H7Cl2N3 |
| Molecular Weight | 192.04 g/mol |
| IUPAC Name | 2,6-dichloro-4-N-methylpyridine-3,4-diamine |
| Standard InChI | InChI=1S/C6H7Cl2N3/c1-10-3-2-4(7)11-6(8)5(3)9/h2H,9H2,1H3,(H,10,11) |
| Standard InChI Key | OVEMUHXBVNHEKW-UHFFFAOYSA-N |
| SMILES | CNC1=CC(=NC(=C1N)Cl)Cl |
| Canonical SMILES | CNC1=CC(=NC(=C1N)Cl)Cl |
Introduction
Chemical Identity and Basic Properties
2,6-Dichloro-N4-methylpyridine-3,4-diamine is a substituted pyridine derivative with multiple functional groups attached to the pyridine ring. It is characterized by two chlorine atoms at positions 2 and 6, an amino group at position 3, and a methylamino group at position 4. The compound is identified by CAS number 914942-86-2 and has several recognizable synonyms in chemical databases .
The basic chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 914942-86-2 |
| Molecular Formula | C₆H₇Cl₂N₃ |
| Molecular Weight | 192.05 g/mol |
| MDL Number | MFCD20685342 |
The compound belongs to a broader family of dichloropyridine derivatives, which have garnered attention for their unique chemical reactivity and potential applications across multiple research domains.
Structural Characteristics and Features
The structural architecture of 2,6-Dichloro-N4-methylpyridine-3,4-diamine features a pyridine core with strategically positioned functional groups that contribute to its chemical behavior and reactivity profile. The presence of two chlorine atoms at positions 2 and 6 creates sites for potential nucleophilic aromatic substitution reactions, while the amino groups at positions 3 and 4 provide opportunities for various transformations including acylation and alkylation reactions.
The methylation of the amino group at position 4 differentiates this compound from its unmethylated analog (2,6-Dichloropyridine-3,4-diamine). This N-methylation likely affects the electron distribution within the molecule, potentially altering its reactivity, solubility parameters, and hydrogen bonding capabilities compared to the unmethylated derivative.
Comparison with Related Compounds
To better understand 2,6-Dichloro-N4-methylpyridine-3,4-diamine, it is instructive to compare it with structurally similar compounds that have been more extensively characterized in the literature.
Comparison with 2,6-Dichloro-3-methylpyridine
Another related compound is 2,6-Dichloro-3-methylpyridine (CAS# 58584-94-4), which differs significantly in that it has a methyl group directly attached to the pyridine ring at position 3 instead of an amino group, and lacks the amino functionality at position 4 . Its properties include:
| Property | 2,6-Dichloro-3-methylpyridine |
|---|---|
| Molecular Weight | 162.02 g/mol |
| Boiling Point | 233°C at 760 mmHg |
| Density | 1.319 g/cm³ |
| LogP | 2.69680 |
This comparison highlights how the presence of amino groups significantly alters the physical and chemical characteristics of these pyridine derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume